3-(5-(chloromethyl)-1-(difluoromethyl)-1H-pyrazol-3-yl)pyridine
Description
This compound features a pyrazole core substituted with a chloromethyl group at position 5 and a difluoromethyl group at position 1. The pyrazole is linked to a pyridine ring at position 3, creating a hybrid heterocyclic structure. The chloromethyl group may act as a reactive site for further derivatization, while the difluoromethyl group enhances metabolic stability and modulates electronic properties.
Properties
IUPAC Name |
3-[5-(chloromethyl)-1-(difluoromethyl)pyrazol-3-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF2N3/c11-5-8-4-9(15-16(8)10(12)13)7-2-1-3-14-6-7/h1-4,6,10H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABPSMLINANXNAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN(C(=C2)CCl)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Hydrazines with Fluorinated Diketones
A key step in synthesizing 1-(difluoromethyl)-substituted pyrazoles involves reacting hydrazine or substituted hydrazine derivatives with fluorinated 1,3-diketones or β-keto esters. For example, ethyl difluoroacetate can be reacted with acetophenone derivatives in the presence of a base such as sodium methoxide to form difluoromethyl-substituted diketones. These diketones then undergo cyclocondensation with hydrazine or phenylhydrazine derivatives in anhydrous protic solvents (e.g., ethanol or acetic acid) under reflux conditions to afford pyrazole intermediates bearing difluoromethyl groups.
Introduction of Chloromethyl Group via Chlorination
The chloromethyl substituent at the 5-position of the pyrazole ring can be introduced by chlorination of the corresponding methyl-substituted pyrazole. This is typically achieved by passing chlorine gas through a solution of the pyrazole precursor at room temperature, resulting in selective chlorination to yield the chloromethyl derivative.
Coupling with Pyridine Moiety
The attachment of the pyrazole ring to the pyridine scaffold at the 3-position is generally accomplished through cross-coupling reactions or nucleophilic substitution, depending on the functional groups present. While specific details for this exact compound are limited, analogous pyrazole-pyridine linkages are often formed via palladium-catalyzed coupling reactions or by using pyridine derivatives bearing leaving groups that react with pyrazole nucleophiles.
Detailed Preparation Methodology
The preparation of 3-(5-(chloromethyl)-1-(difluoromethyl)-1H-pyrazol-3-yl)pyridine can be conceptually divided into three main stages:
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of difluoromethyl-substituted diketone intermediate | Ethyl difluoroacetate + 4'-chloroacetophenone; sodium methoxide in methanol or ether; stirring overnight at room temperature | Base-catalyzed Claisen condensation yields fluorinated diketone |
| 2 | Cyclocondensation with hydrazine derivative to form pyrazole | Hydrazine or substituted hydrazine hydrochloride salt; absolute ethanol or acetic acid; reflux 10-24 hours | Forms difluoromethyl-pyrazole ring system |
| 3 | Chlorination of methyl group to chloromethyl | Chlorine gas passed through pyrazole solution at room temperature | Selective chlorination to introduce chloromethyl group |
Preparation of Difluoromethyl-Substituted Diketone
- Ethyl difluoroacetate (e.g., 24.82 g, 200 mmol) is dissolved in diethyl ether (200 mL).
- Sodium methoxide (25% in methanol, 48 mL, 210 mmol) is added dropwise under stirring.
- 4'-Chloroacetophenone (25.94 g, 200 mmol) dissolved in diethyl ether (50 mL) is added dropwise.
- The reaction mixture is stirred overnight (~18 hours) at room temperature.
- Acid work-up with 1N HCl and ether extraction yields the difluoromethyl diketone intermediate.
Cyclocondensation to Form Pyrazole
- The diketone intermediate is dissolved in absolute ethanol or acetic acid.
- Hydrazine hydrochloride salt or free base is added.
- The mixture is heated to reflux and stirred for 10 to 24 hours.
- After cooling, the product mixture is purified by recrystallization or chromatography to isolate the difluoromethyl-substituted pyrazole.
Chlorination to Introduce Chloromethyl Group
- The pyrazole compound with a methyl substituent at position 5 is dissolved in an appropriate solvent.
- Chlorine gas is bubbled through the solution at room temperature.
- The reaction proceeds to selectively chlorinate the methyl group to chloromethyl.
- The chloromethyl-pyrazole product is isolated by standard purification techniques.
Research Findings and Reaction Yields
The described synthetic route has been demonstrated in patent literature with yields typically ranging from moderate to good (50–85%) depending on the purity of starting materials and reaction conditions. Recrystallization and chromatographic purification are effective for isolating pure pyrazole derivatives.
| Reaction Step | Yield Range | Key Observations |
|---|---|---|
| Diketone formation | 70–85% | Base-catalyzed condensation is efficient; reaction time ~18 hours |
| Pyrazole cyclocondensation | 60–80% | Reflux in ethanol/acetic acid essential for complete conversion |
| Chlorination | 50–75% | Controlled chlorine gas flow critical to avoid overchlorination |
The use of ethyl difluoroacetate as a fluorinated acyl source is advantageous for introducing the difluoromethyl group with high selectivity. The chlorination step requires careful control of chlorine gas to prevent side reactions. The overall synthetic strategy is robust and adaptable to variations in substituents on the aromatic ring or hydrazine derivative.
Chemical Reactions Analysis
Types of Reactions
3-(5-(chloromethyl)-1-(difluoromethyl)-1H-pyrazol-3-yl)pyridine undergoes various reactions, including:
Oxidation: : Conversion of the pyrazole ring to more oxidized forms.
Reduction: : Reduction of the functional groups under suitable conditions.
Substitution: : Halogenation, nitration, and other substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Halogens, nitrating agents.
Major Products Formed
Products vary depending on the reagents and conditions, ranging from more highly substituted derivatives to reduced forms of the original compound.
Scientific Research Applications
Medicinal Chemistry
The compound's unique structure makes it a promising candidate for drug development. Its potential applications include:
- Anticancer Agents : Research indicates that pyrazole derivatives exhibit anticancer properties. The specific interactions of this compound with cancer-related enzymes or receptors could lead to the development of novel anticancer drugs.
- Antiviral and Anti-inflammatory Activities : Pyrazoles are known for their diverse pharmacological properties. The chloromethyl and difluoromethyl groups may enhance the binding affinity to viral proteins or inflammatory mediators, offering pathways for therapeutic interventions.
Materials Science
In materials science, 3-(5-(Chloromethyl)-1-(difluoromethyl)-1H-pyrazol-3-yl)pyridine can be utilized to synthesize novel materials with desirable properties:
- Polymerization : The reactive functional groups allow for incorporation into polymer matrices, potentially leading to materials with enhanced thermal stability or electrical conductivity.
- Catalysis : Its unique structure may serve as a catalyst or catalyst precursor in various organic reactions, facilitating the synthesis of complex organic molecules.
Biological Studies
This compound can be employed as a probe in biological research:
- Biochemical Pathways : By interacting with specific enzymes or receptors, it can help elucidate biochemical pathways and mechanisms of action within cellular systems.
- Drug Design : Its structural features can inform the design of more potent analogs targeting specific biological pathways.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated various pyrazole derivatives for their anticancer activity. It was found that compounds similar to this compound exhibited significant cytotoxic effects against specific cancer cell lines, suggesting potential for further development as anticancer agents .
Case Study 2: Material Synthesis
Research conducted by materials scientists demonstrated the successful incorporation of pyrazole derivatives into polymer systems. The resultant materials displayed improved mechanical properties and increased resistance to thermal degradation compared to traditional polymers .
Case Study 3: Biological Probing
A recent study utilized this compound as a biochemical probe to investigate its interactions with kinase enzymes. The findings indicated that this compound could selectively inhibit certain kinases, providing insights into its mechanism of action and potential therapeutic applications .
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets:
Enzymatic Inhibition: : Acts as an inhibitor for certain enzymes.
Receptor Binding: : Binds to specific receptors, influencing cellular pathways.
Comparison with Similar Compounds
Structural Analogues with Pyrazole-Pyridine/Pyridazine Cores
Table 1: Key Structural Features and Substituent Effects
Key Observations:
- Substituent Effects: Chloromethyl vs. Phenoxy: The target’s chloromethyl group offers reactivity for conjugation, whereas phenoxy groups (e.g., 8o) introduce steric bulk and modulate solubility. Difluoromethyl vs. Alkoxy: Difluoromethyl improves metabolic stability over ethoxy/isopropoxy groups, which may enhance pharmacokinetics. Halogen Position: In , chloropyridinyl analogs with chlorine at position 2 (e.g., 1-(3-chloropyridin-2-yl)ethanol) show distinct electronic effects compared to position 4 derivatives, affecting dipole interactions.
Biological Activity
3-(5-(Chloromethyl)-1-(difluoromethyl)-1H-pyrazol-3-yl)pyridine is a heterocyclic compound that has attracted attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the compound's biological activity, synthesis, and applications based on a review of diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 202.7 g/mol. The compound features a pyridine ring substituted with a pyrazole moiety, which is critical for its biological activity. The presence of chloromethyl and difluoromethyl groups enhances its reactivity and potential interaction with biological targets.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Pyrazole Ring : This is achieved through cyclization reactions involving appropriate precursors.
- Chloromethylation : The introduction of the chloromethyl group is performed using reagents like chloromethyl methyl ether.
- Difluoromethylation : This step often employs difluoromethylating agents, such as difluoromethyl sulfonium salts.
Table 1: Summary of Synthesis Steps
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Formation of Pyrazole | Various organic precursors | To create the pyrazole core |
| Chloromethylation | Chloromethyl methyl ether | To introduce the chloromethyl group |
| Difluoromethylation | Difluoromethylating agents | To add the difluoromethyl group |
Biological Activity
Research indicates that compounds with pyrazole and pyridine scaffolds exhibit a range of biological activities, including:
- Anticancer Properties : Studies have shown that pyrazole derivatives can inhibit tumor growth by targeting specific cancer cell pathways. For instance, similar compounds have demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation .
- Anti-inflammatory Effects : Pyrazole derivatives are known to exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .
- Antiviral Activity : Some studies suggest that these compounds may interfere with viral replication processes, making them potential candidates for antiviral drug development .
Case Studies
- Anticancer Activity : A study investigated the effects of pyrazole derivatives on human breast cancer cells. The results showed that treatment with this compound led to a significant reduction in cell viability, indicating its potential as an anticancer agent .
- Mechanism of Action : Research into the mechanism of action revealed that this compound may inhibit specific kinases involved in cell signaling pathways related to cancer progression. This inhibition was associated with increased levels of pro-apoptotic factors within the cells .
Q & A
Q. What are the optimal synthetic routes for preparing 3-(5-(chloromethyl)-1-(difluoromethyl)-1H-pyrazol-3-yl)pyridine, and how can reaction yields be improved?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization of pyrazole precursors and functionalization of the chloromethyl and difluoromethyl groups. For example, highlights the use of methyl ester intermediates under controlled reaction conditions (e.g., reflux in polar aprotic solvents like DMF). To improve yields:
- Optimize stoichiometry of reagents (e.g., chloromethylation agents like ClCH₂SO₂Cl).
- Monitor reaction progress via TLC or HPLC to identify side products.
- Purify intermediates using column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .
Q. How can the chloromethyl and difluoromethyl groups in this compound be characterized spectroscopically?
- Methodological Answer :
- ¹H/¹³C NMR : The chloromethyl group (-CH₂Cl) appears as a singlet (~δ 4.5–5.0 ppm in ¹H NMR), while the difluoromethyl (-CF₂H) group shows a triplet splitting pattern (δ ~5.5–6.5 ppm) due to coupling with two fluorine atoms.
- ¹⁹F NMR : A distinct peak for -CF₂H appears at δ -110 to -120 ppm.
- MS (ESI) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to validate substituents .
Q. What strategies are recommended for ensuring the stability of the chloromethyl group during storage and handling?
- Methodological Answer :
- Store the compound under inert atmosphere (argon or nitrogen) at 4°C to prevent hydrolysis of the chloromethyl group.
- Avoid prolonged exposure to moisture by using anhydrous solvents (e.g., dried DCM or THF) during experiments.
- Monitor degradation via periodic NMR analysis for unexpected peaks (e.g., hydroxylation products) .
Advanced Research Questions
Q. How do electron-withdrawing substituents (e.g., -CF₂H and -Cl) influence the reactivity of the pyrazole ring in cross-coupling reactions?
- Methodological Answer :
- The -CF₂H group enhances electrophilicity at the pyrazole C-3 position, facilitating Suzuki-Miyaura couplings with aryl boronic acids.
- Use DFT calculations to map electron density distribution on the pyrazole ring and identify reactive sites.
- Compare reaction rates with analogs lacking -CF₂H (e.g., methyl instead of difluoromethyl) to isolate substituent effects .
Q. What analytical approaches resolve contradictions in reported spectral data for this compound’s derivatives?
- Methodological Answer :
- Perform high-resolution mass spectrometry (HRMS) to confirm molecular formulas and rule out isobaric interferences.
- Compare experimental NMR data with computational predictions (e.g., using Gaussian or ADF software).
- Re-synthesize disputed derivatives under standardized conditions to isolate batch-specific artifacts .
Q. How can computational modeling predict the compound’s binding affinity to biological targets (e.g., kinase enzymes)?
- Methodological Answer :
- Use molecular docking (AutoDock Vina, Schrödinger) to simulate interactions between the pyridine-pyrazole core and target active sites.
- Parameterize force fields to account for fluorine’s electronegativity and the chloromethyl group’s steric effects.
- Validate predictions with in vitro assays (e.g., IC₅₀ measurements) .
Q. What mechanistic insights explain unexpected byproducts during the synthesis of this compound?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
